BI 01383298

Catalog No.
S521111
CAS No.
M.F
C19H19Cl2FN2O3S
M. Wt
445.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BI 01383298

Product Name

BI 01383298

IUPAC Name

1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Molecular Formula

C19H19Cl2FN2O3S

Molecular Weight

445.3 g/mol

InChI

InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25)

InChI Key

VUOYAALVGSMUHC-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

BI01383298; BI-01383298; BI 01383298;

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

Description

The exact mass of the compound 1-((3,5-Dichlorophenyl)sulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide is 444.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Biological Research

BI 01383298 has been used in biological research, particularly in studies involving the SLC13A5 sodium-citrate cotransporter. This transporter is involved in the regulation of citrate homeostasis, and its inhibition could have implications in various biological processes.

Method of Application: In experimental procedures, BI 01383298 is typically applied to cells in culture. For instance, it can be used in HEK cells overexpressing hSLC13A5 or HepG2 cells with endogenous SLC13A5 expression . The compound is soluble in DMSO, allowing for easy application to cell cultures .

Results and Outcomes: The use of BI 01383298 has shown that it can effectively inhibit the SLC13A5 sodium-citrate cotransporter. This inhibition occurs at an IC50 of 56 nM in HEK cells overexpressing hSLC13A5 and 24 nM in HepG2 cells with endogenous SLC13A5 expression . This suggests that BI 01383298 could be a useful tool in studying the function of SLC13A5 and potentially targeting it in therapeutic applications.

BI 01383298 is a novel compound identified as a potent and selective inhibitor of the sodium-coupled citrate transporter, known as SLC13A5 or NaCT. This compound exhibits an irreversible inhibition mechanism, specifically targeting human NaCT with an IC50 value ranging from approximately 24 nM to 100 nM, making it one of the most effective inhibitors known for this transporter . The compound is characterized by its ability to selectively inhibit human NaCT without affecting the mouse variant of the transporter, indicating a significant species-specificity .

The primary chemical reaction involving BI 01383298 is its binding to the sodium-coupled citrate transporter. Upon binding, it induces conformational changes in the transporter, which alters its binding pocket for citrate . This interaction leads to a decrease in sodium-dependent citrate uptake in cells expressing human NaCT. The irreversible nature of this inhibition suggests that once BI 01383298 binds to its target, it permanently modifies the transporter's function.

BI 01383298 has demonstrated significant biological activity in various cell lines. Specifically, when HepG2 cells (a human liver cancer cell line) are exposed to this compound, there is a notable decrease in cell proliferation . The compound's mechanism of action involves blocking citrate transport, which is crucial for several metabolic pathways. Given that citrate plays a role in energy metabolism and lipid synthesis, inhibiting its transport can have profound effects on cellular metabolism and growth.

BI 01383298 has potential applications in treating metabolic disorders associated with dysregulated citrate metabolism. Given its role as an inhibitor of NaCT, it may be useful in addressing conditions such as obesity, diabetes, and certain types of cancer where citrate metabolism is altered . Additionally, its specificity for human NaCT makes it a valuable tool for research into the functional roles of this transporter in human physiology and disease.

Interaction studies have shown that BI 01383298 binds selectively to human NaCT and does not affect mouse NaCT. This specificity has been attributed to structural differences between the two transporters . Molecular docking studies have provided insights into the binding interactions at the atomic level, revealing key amino acid residues involved in the binding process. These studies suggest that understanding these interactions could lead to the development of more targeted therapies for diseases linked to NaCT dysfunction.

Several compounds exhibit similarities with BI 01383298 in terms of their function as inhibitors of sodium-coupled citrate transporters. Here are some notable examples:

Compound NameIC50 Value (nM)SelectivityNotes
PF-066492984000 - 10000Human NaCTCompetitive inhibitor; less potent than BI 01383298
PF-067612814000 - 10000Human NaCTAllosteric inhibitor; higher potency with increased citrate concentrations
CitrateVariableNatural substrateEssential metabolite; interacts with NaCT but not an inhibitor

Uniqueness: BI 01383298 stands out due to its irreversible inhibition mechanism and high potency against human NaCT compared to other inhibitors like PF-06649298 and PF-06761281, which are either competitive or allosteric inhibitors with significantly higher IC50 values .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

444.0477472 g/mol

Monoisotopic Mass

444.0477472 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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